molecular formula C16H22N2O B2518412 N-[(1,2-dimethylindol-5-yl)methyl]pentanamide CAS No. 852136-99-3

N-[(1,2-dimethylindol-5-yl)methyl]pentanamide

Cat. No. B2518412
M. Wt: 258.365
InChI Key: VVXPTFAWAGMRSI-UHFFFAOYSA-N
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Description

The compound "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide" has not been directly studied in the provided papers. However, there are related compounds and methodologies that can provide insights into its potential synthesis, structure, and properties. For instance, the synthesis of imidazole-amine ligands with variable second-coordination spheres is discussed, which could be relevant to the synthesis of indole-based compounds like the one . Additionally, the crystal and molecular structure of a related compound with a dimethylamino group has been determined, which might offer some structural analogies .

Synthesis Analysis

The synthesis of related compounds involves the use of reagents such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which is prepared from 1-methyl-2-carboxaldehyde and can undergo reductive amination reactions . This suggests that a similar approach could potentially be used for synthesizing "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide" by starting with an appropriate indole aldehyde and performing reductive amination.

Molecular Structure Analysis

While the exact molecular structure of "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide" is not provided, the structure of a related compound, C, N-{2-[(dimethylamino)methyl]phenyl} diphenyltin bromide, has been elucidated using X-ray diffraction . This compound exhibits a distorted trigonal bipyramidal geometry, which could be a point of comparison when considering the potential geometry of the indole-based compound.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide". However, the reactivity of similar compounds can be inferred. For example, the reactivity of isocyanides with barbituric acids in the presence of N,N-dimethylformamide is discussed, which could be relevant if the compound has similar reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide" are not detailed in the provided papers. However, the antifungal activity of a dihydropyrrole derivative and the synthesis and characterization of novel polyurethanes based on related amide compounds suggest that the compound could potentially exhibit biological activity and could be used in polymer synthesis, respectively. The antifungal activity of another related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, also indicates potential bioactivity .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide" have been synthesized and characterized for their potential applications in various scientific domains. Todorov and Naydenova (2010) reported the synthesis of novel 5,5-dimethylhydantoin derivatives, showcasing the diverse chemical modifications and characterizations these compounds can undergo, which is crucial for their applications in drug development and material science (Todorov & Naydenova, 2010).

Pharmacological Activity

The pharmacological activities of compounds related to "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide" have been explored in depth. Oyasu et al. (1994) synthesized stereoisomers of a related compound and evaluated their anticholinergic activity, revealing significant differences in potency. This highlights the potential of structurally similar compounds for therapeutic applications, especially in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).

Molecular Nutrition and Food Research

Compounds with similar structural features have been identified as modifiers of proteins, forming advanced glycation end-products. This has implications for understanding the complications of diabetes and some neurodegenerative diseases, indicating the biological significance of these compounds in food and living organisms (Nemet, Varga-Defterdarović, & Turk, 2006).

Materials Science

In materials science, compounds like "N-[(1,2-dimethylindol-5-yl)methyl]pentanamide" have been used to induce specific molecular conformations, such as one-handed helix sense in achiral poly(N-propargylamides), demonstrating the utility of these compounds in developing novel polymeric materials with specific chiral properties (Tabei, Nomura, Sanda, & Masuda, 2003).

Environmental and Biological Implications

Environmental and biological implications of related compounds have also been investigated. The study by Bergheim et al. (2010) on the transformation of Benzyl-penicillin in aqueous solutions at low temperatures under laboratory conditions sheds light on the biodegradation processes of antibiotic compounds, which is crucial for assessing environmental risks and developing strategies for mitigating pharmaceutical pollution in aquatic environments (Bergheim, Helland, Kallenborn, & Kümmerer, 2010).

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-4-5-6-16(19)17-11-13-7-8-15-14(10-13)9-12(2)18(15)3/h7-10H,4-6,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXPTFAWAGMRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

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